molecular formula C15H13N3O4S B508458 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate CAS No. 422534-28-9

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate

Cat. No.: B508458
CAS No.: 422534-28-9
M. Wt: 331.3g/mol
InChI Key: XAXWIFZUKHVINK-UHFFFAOYSA-N
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Description

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate is a complex organic compound with a unique structure that combines a benzothiazole moiety with a pyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate typically involves the reaction of 2-aminobenzothiazole with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to metal ions, influencing enzymatic activities and cellular pathways. Additionally, the pyridine carboxylate group can interact with proteins and nucleic acids, modulating their functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
  • 3-Ethoxy-1,2-benzothiazole 1,1-dioxide
  • 4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]benzoic acid
  • [2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chlorobenzoate

Uniqueness

What sets 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl isonicotinate apart from similar compounds is its unique combination of the benzothiazole and pyridine carboxylate groups. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .

Properties

CAS No.

422534-28-9

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl pyridine-4-carboxylate

InChI

InChI=1S/C15H13N3O4S/c19-15(11-5-7-16-8-6-11)22-10-9-17-14-12-3-1-2-4-13(12)23(20,21)18-14/h1-8H,9-10H2,(H,17,18)

InChI Key

XAXWIFZUKHVINK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC=NC=C3)NS2(=O)=O

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCOC(=O)C3=CC=NC=C3

Origin of Product

United States

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